molecular formula C8H5N3O5 B3332746 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 918476-94-5

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B3332746
CAS No.: 918476-94-5
M. Wt: 223.14 g/mol
InChI Key: BZNINLWPSXNCAZ-UHFFFAOYSA-N
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Description

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with the molecular formula C8H5N3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation reactions to introduce the trioxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or reduction of functional groups.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7-Trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d]pyrimidine-5-carboxylic acid

  • 2,4,7-Trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d]pyrimidine-5-carboxylate de m\u00E9thyle

Uniqueness

2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it distinct from other similar compounds.

Properties

IUPAC Name

2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O5/c12-5-2-1-3(7(14)15)6(13)9-4(2)10-8(16)11-5/h1H,(H,14,15)(H3,9,10,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNINLWPSXNCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=C1C(=O)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

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